molecular formula C13H15NO2 B14188436 4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile CAS No. 918525-06-1

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile

Cat. No.: B14188436
CAS No.: 918525-06-1
M. Wt: 217.26 g/mol
InChI Key: KRMYEHVJTROWTO-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO₂ It features a benzonitrile group attached to a 2-methyl-1,3-dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2-methyl-1,3-dioxepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 4-(2-Methyl-1,3-dioxepan-2-yl)benzoic acid.

    Reduction: 4-(2-Methyl-1,3-dioxepan-2-yl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxepan-2-one: Another compound with a similar dioxepane ring structure.

    4-(1,3-Dioxepan-2-yl)benzonitrile: A closely related compound with slight structural variations.

    2-Isopropyl-1,3-dioxepan: Features a similar ring structure but with different substituents.

Uniqueness

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile is unique due to the presence of both the benzonitrile group and the 2-methyl-1,3-dioxepane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

918525-06-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-(2-methyl-1,3-dioxepan-2-yl)benzonitrile

InChI

InChI=1S/C13H15NO2/c1-13(15-8-2-3-9-16-13)12-6-4-11(10-14)5-7-12/h4-7H,2-3,8-9H2,1H3

InChI Key

KRMYEHVJTROWTO-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCCO1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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